molecular formula C17H16Cl2N6O B2719990 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890937-03-8

1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2719990
CAS RN: 890937-03-8
M. Wt: 391.26
InChI Key: MAVXRLYHHGIZDW-UHFFFAOYSA-N
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Description

This compound is a pyridopyrimidine derivative . Pyridopyrimidines are a class of chemical compounds with diverse biological activities . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions used. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Molecular Interaction and CB1 Cannabinoid Receptor Antagonism

Research has explored the molecular interaction of related compounds with the CB1 cannabinoid receptor, indicating their potential as antagonists. For instance, a study detailed the conformational analysis and pharmacophore models related to CB1 receptor ligands, suggesting the significance of specific conformers and their interactions with the receptor (Shim et al., 2002).

Anticancer and Anti-inflammatory Agents

Compounds within this chemical family have been evaluated for their anticancer and anti-5-lipoxygenase activities. A series of pyrazolopyrimidines derivatives were synthesized and showed promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives have been a significant area of research. Studies have detailed the synthesis processes and the evaluation of the biological activities of these compounds, demonstrating their versatility in pharmaceutical chemistry and drug development (Karthikeyan et al., 2014).

Potential Antimicrobial and Anticancer Activities

Research on novel pyrazole derivatives has revealed their antimicrobial and anticancer activities. These studies have identified compounds with higher activity than standard drugs in certain cases, highlighting the therapeutic potential of these derivatives in treating microbial infections and cancer (Hafez et al., 2016).

Structural and Biological Evaluation

The structural and biological evaluation of related compounds has provided insights into their potential applications. This includes studies on their crystal structure, biological activity against various pathogens, and their utility in developing new therapeutic agents (Li et al., 2015).

Future Directions

Pyridopyrimidines, including this compound, have been studied in the development of new therapies . Future research could focus on exploring the therapeutic potential of this compound for various diseases, optimizing its synthesis, and studying its mechanism of action in more detail.

Mechanism of Action

Target of Action

The primary target of the compound 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is c-Jun-N-terminal Kinase 3 (JNK3) . JNK3 is a protein kinase that belongs to the mitogen-activated protein kinase (MAPK) family . It is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .

Mode of Action

The compound this compound interacts with its target JNK3 by forming hydrogen interactions with the Met149 of JNK3 . This interaction inhibits the kinase activity of JNK3, thereby disrupting the signaling system of JNKs, which is activated by UV rays, inflammatory cytokines, and oxidative stress .

Biochemical Pathways

The inhibition of JNK3 by this compound affects the JNK signaling pathway . This pathway is involved in cell apoptosis, proliferation, and differentiation . The compound’s action on JNK3 disrupts the phosphorylation of proteins (AP-1, c-Jun, etc.) involved in these cellular processes .

Pharmacokinetics

The compound this compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

After oral dosing, this compound showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also demonstrated inhibition of tumor growth in a breast cancer xenograft model .

properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O/c18-13-2-1-11(7-14(13)19)25-17-12(8-23-25)16(21-9-22-17)24-5-3-10(4-6-24)15(20)26/h1-2,7-10H,3-6H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVXRLYHHGIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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